![molecular formula C15H17F2N3S B5661553 3-cyclopropyl-1-(3,4-difluorophenyl)-5-[(isopropylthio)methyl]-1H-1,2,4-triazole](/img/structure/B5661553.png)
3-cyclopropyl-1-(3,4-difluorophenyl)-5-[(isopropylthio)methyl]-1H-1,2,4-triazole
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Overview
Description
The compound "3-cyclopropyl-1-(3,4-difluorophenyl)-5-[(isopropylthio)methyl]-1H-1,2,4-triazole" represents a class of triazole derivatives known for their significant chemical and physical properties. Triazoles are a crucial category of heterocyclic compounds that have attracted attention due to their wide range of applications in medicinal chemistry, agriculture, and material science.
Synthesis Analysis
The synthesis of triazole derivatives, including compounds similar to our subject, often involves 1,3-dipolar cycloaddition reactions. These reactions can be catalyzed by various catalysts such as Ag(I) or Cu(II), leading to regioselective formation of 1,2,4-triazole scaffolds. For example, Liu et al. (2018) reported a catalyst-dependent regioselective synthesis of 1,2,4-triazoles through a [3 + 2] cycloaddition of isocyanides with aryl diazonium salts, showcasing the versatility of this approach in generating triazole derivatives (Liu et al., 2018).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can significantly influence the electronic and spatial configuration of the molecule. For instance, Boechat et al. (2010) detailed the crystal and molecular structures of triazole derivatives, revealing the impact of the triazole ring on the molecule's overall geometry and electronic distribution (Boechat et al., 2010).
properties
IUPAC Name |
3-cyclopropyl-1-(3,4-difluorophenyl)-5-(propan-2-ylsulfanylmethyl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3S/c1-9(2)21-8-14-18-15(10-3-4-10)19-20(14)11-5-6-12(16)13(17)7-11/h5-7,9-10H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSJSLJUHXBSKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCC1=NC(=NN1C2=CC(=C(C=C2)F)F)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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